N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
Description
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C19H19NO3/c1-11-6-5-7-12(2)18(11)20-19(21)17-13(3)23-16-9-8-14(22-4)10-15(16)17/h5-10H,1-4H3,(H,20,21) |
InChI Key |
OOFMMPLTJUNLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran core, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Analogues in Agrochemicals
Compounds featuring the N-(2,6-dimethylphenyl) group paired with carboxamide functionalities are prevalent in agrochemicals. Key examples include:
Key Observations :
- Substituent Effects: The 5-methoxy group could improve solubility relative to non-polar analogs like benalaxyl, while the 2-methyl group may confer steric hindrance, affecting metabolic stability .
Pharmaceutical Impurities and Related Carboxamides
The N-(2,6-dimethylphenyl) carboxamide motif is also observed in pharmaceutical impurities, such as those associated with mepivacaine (a local anesthetic):
Key Observations :
- Structural Divergence: The benzofuran ring in the target compound differs significantly from the pyridine or piperidine cores in pharmaceutical impurities, likely leading to distinct pharmacokinetic profiles. For instance, benzofurans are known for their metabolic resistance compared to heteroaromatic pyridines .
Biological Activity
N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a compound belonging to the benzofuran class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_{19}H_{21}NO_3
- Molecular Weight : 311.38 g/mol
The compound features a benzofuran core, which is a bicyclic structure comprising a furan ring fused to a benzene ring. The presence of the dimethylphenyl and methoxy groups enhances its biological activity by modulating interactions with various biological targets.
1. Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that certain benzofuran derivatives can inhibit the growth of ovarian cancer cells (IC50 values ranging from 11 to 12 μM) .
- Specific derivatives have shown promising results in inhibiting cell proliferation in multiple cancer types, including leukemia and non-small cell lung cancer, with inhibition rates exceeding 70% at certain concentrations .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Benzofuran derivatives have been reported to exhibit anti-inflammatory effects through various mechanisms, including:
- Inhibition of pro-inflammatory cytokines.
- Modulation of signaling pathways related to inflammation .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can bind to receptors or proteins that regulate cellular processes, leading to altered signaling pathways.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of benzofuran derivatives:
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2,6-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide?
Methodological Answer: The synthesis typically involves nucleophilic acyl substitution or condensation reactions. For example, a reaction between a benzofuran-3-carboxylic acid derivative and 2,6-dimethylaniline can be optimized using a four-fold molar excess of diethylamine (relative to the acylating agent) to drive the reaction to completion. This ratio ensures efficient deprotonation and activation of intermediates. Reaction monitoring via TLC or HPLC is recommended, followed by purification via column chromatography or recrystallization .
Q. How can the crystal structure of this compound be determined?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent mixture (e.g., dichloromethane/hexane). Data collection at low temperatures (e.g., 100 K) improves resolution. Use the SHELX suite (SHELXL for refinement) for structure solution, employing direct methods for phase determination. Validate the final structure using R-factors and residual electron density maps .
Q. What analytical techniques are recommended for assessing purity and identifying impurities?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for purity assessment. For impurity profiling, combine with mass spectrometry (LC-MS) to detect byproducts. Reference standards for common impurities (e.g., N-(2,6-dimethylphenyl)pyridine-2-carboxamide analogs) should be used for spiking experiments .
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray crystallography data be resolved?
Methodological Answer: Conflicts may arise from dynamic effects (e.g., rotational isomerism in solution) or crystal packing distortions. To resolve:
- Perform variable-temperature NMR to probe conformational equilibria.
- Compare computed NMR chemical shifts (via DFT methods like B3LYP/6-311+G(d,p)) with experimental data.
- Validate crystallographic data using Hirshfeld surface analysis to assess intermolecular interactions influencing the solid-state structure .
Q. What computational strategies are suitable for predicting the compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Molecular docking (AutoDock Vina) may elucidate interactions with biological targets, though validation via experimental assays (e.g., enzyme inhibition studies) is critical .
Q. How can structure-activity relationships (SAR) be explored for pesticidal or pharmacological activity?
Methodological Answer:
- Synthesize analogs with modifications to the benzofuran core (e.g., substituent variations at the 5-methoxy group) or the 2,6-dimethylphenyl moiety.
- Test in vitro bioactivity (e.g., fungal growth inhibition) and correlate with electronic parameters (Hammett σ values) or steric descriptors (Taft’s Es).
- Compare with known analogs like metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) to identify critical pharmacophores .
Q. What strategies address low yields in large-scale synthesis?
Methodological Answer:
- Optimize solvent polarity (e.g., switch from THF to DMF) to enhance intermediate solubility.
- Employ flow chemistry for better heat/mass transfer.
- Use catalytic additives (e.g., DMAP) to accelerate acylation steps. Monitor reaction kinetics via in situ IR spectroscopy to identify bottlenecks .
Data Contradiction Analysis
Q. How to interpret conflicting mass spectrometry (MS) and elemental analysis data?
Methodological Answer:
- Scenario: MS shows [M+H]⁺ at m/z 340, but elemental analysis suggests a lower carbon content.
- Resolution: Check for solvent inclusion in the crystal lattice (via SCXRD) or hygroscopicity. Repeat elemental analysis after drying under vacuum. Confirm molecular formula via high-resolution MS (HRMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
